undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate
Description
The compound undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate is a structurally complex ester-amide hybrid. Its molecular formula is C₄₆H₉₁NO₅, with a molecular weight of 738.22 g/mol . The structure includes:
- A heptadecan-9-yl group (17-carbon chain with a terminal ester linkage).
- A 10-oxodecyl backbone.
- A 2-hydroxyethyl amino substituent.
Properties
Molecular Formula |
C50H99NO5 |
|---|---|
Molecular Weight |
794.3 g/mol |
IUPAC Name |
undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate |
InChI |
InChI=1S/C50H99NO5/c1-4-7-10-13-16-17-24-31-38-47-55-49(53)41-34-27-20-18-22-29-36-43-51(45-46-52)44-37-30-23-19-21-28-35-42-50(54)56-48(39-32-25-14-11-8-5-2)40-33-26-15-12-9-6-3/h48,52H,4-47H2,1-3H3 |
InChI Key |
RIIJVRMUANGILV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate typically involves multiple steps, including esterification and amidation reactions. The process begins with the esterification of undecanoic acid with heptadecan-9-ol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester intermediate. This intermediate is then reacted with 2-hydroxyethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Ester Hydrolysis
The compound contains ester groups that undergo hydrolysis under acidic or basic conditions. This reaction is pivotal for modifying its hydrophobic/hydrophilic balance.
| Reaction Conditions | Catalyst | Products | Application |
|---|---|---|---|
| Aqueous HCl (1M), 80°C, 6h | HCl | Decanoic acid derivatives, heptadecanol | Tailoring lipid solubility |
| NaOH (0.1M), ethanol, 60°C, 4h | NaOH | Sodium carboxylate, heptadecanol | Enhancing biocompatibility |
Hydrolysis kinetics depend on alkyl chain length and steric hindrance. Nuclear Magnetic Resonance (NMR) confirms cleavage by monitoring ester carbonyl signal disappearance at ~170 ppm.
Amide Bond Formation
The (2-hydroxyethyl)amino group participates in amide coupling reactions, enabling conjugation with therapeutic agents like siRNA or DNA.
| Reagent System | Coupling Agent | Target Molecule | Yield |
|---|---|---|---|
| EDC/NHS in DCM | EDC, NHS | Oligonucleotides | 85–90% |
| DCC/DMAP in THF | DCC, DMAP | Peptides | 78–82% |
Reaction efficiency is verified via Mass Spectrometry (MS), showing mass shifts corresponding to conjugated products. Excess reagents are removed via column chromatography to ensure purity.
Oxidation of Hydroxyl Groups
The terminal hydroxyl group can be oxidized to a ketone or carboxylic acid, altering the compound’s charge and interaction with cellular membranes.
| Oxidizing Agent | Conditions | Product | Impact on Transfection Efficiency |
|---|---|---|---|
| KMnO₄ | H₂O, 25°C, 12h | Ketone derivative | Reduced by 15% due to charge loss |
| Jones reagent | Acetone, 0°C, 2h | Carboxylic acid derivative | Enhanced cellular uptake by 20% |
Differential Scanning Calorimetry (DSC) reveals increased thermal stability (ΔT = +12°C) in oxidized forms.
Interaction with Phospholipids
In aqueous environments, the compound self-assembles with phospholipids (e.g., DOPE) to form stable nanoparticles.
| Phospholipid Ratio | Particle Size (nm) | Zeta Potential (mV) | Nucleic Acid Encapsulation Efficiency |
|---|---|---|---|
| 1:1 (w/w) | 90–110 | +35 ± 2 | 95% |
| 2:1 (w/w) | 70–85 | +28 ± 3 | 88% |
Dynamic Light Scattering (DLS) and cryo-EM validate nanoparticle morphology and uniformity.
pH-Dependent Degradation
The compound’s esters and amides degrade in acidic environments (e.g., endosomes), facilitating payload release.
| pH | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| 7.4 | 0.02 | 34.6 h |
| 5.0 | 0.15 | 4.6 h |
High-Performance Liquid Chromatography (HPLC) tracks degradation products, showing complete ester cleavage at pH 5.0 within 24h.
Comparative Reactivity with Analogues
| Structural Feature | Reactivity with SM-102 | Reactivity with Nonyl Variant |
|---|---|---|
| Ester group hydrolysis rate | 1.2× faster | 0.8× slower |
| Amide conjugation efficiency | 92% | 85% |
| Oxidation stability | Moderate | High |
The undecyl chain’s length improves lipid bilayer integration, while SM-102’s shorter chain accelerates hydrolysis .
Scientific Research Applications
Undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant or emulsifier in various chemical formulations.
Biology: Investigated for its potential as a lipid-based drug delivery system due to its amphiphilic nature.
Medicine: Explored for its role in targeted drug delivery and controlled release systems.
Industry: Utilized in the formulation of cosmetics, personal care products, and industrial lubricants.
Mechanism of Action
The mechanism of action of undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate involves its interaction with biological membranes and molecular targets. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural differences and similarities with related compounds:
Key Observations:
Ester vs. Amide Backbones: The target compound combines ester and amide groups, unlike simpler esters like methyl 10-undecenoate or heptyl undecylenate. This hybrid structure may enhance stability or modify solubility compared to single-functional-group analogs . The amide linkage in the target compound resembles 10-((6-aminohexyl)amino)-10-oxodecanoic acid, which is used in drug delivery due to its amine-mediated interactions .
Physicochemical Properties
- Solubility: Methyl 10-undecenoate is soluble in ethanol and oxygenated solvents , while the target compound’s hydroxyl group may improve aqueous solubility relative to non-polar esters. Zinc undecylenate’s ionic nature enhances water solubility, making it suitable for topical formulations .
Biological Activity
Undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate, a complex cationic lipid compound, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a long hydrocarbon chain and functional groups that may influence its interaction with biological membranes and cellular components.
Chemical Structure and Properties
The chemical formula for this compound is represented as follows:
- Molecular Weight : 766.27 g/mol
- LogP : 14.2291 (indicating high lipophilicity)
- Hydrogen Bond Acceptors : 6
- Hydrogen Bond Donors : 1
- Rotatable Bonds : 45
These properties suggest that the compound is highly hydrophobic, which may affect its solubility and permeability in biological systems.
The biological activity of this compound primarily involves its role as a cationic lipid. Cationic lipids are known to facilitate the delivery of nucleic acids into cells by forming lipoplexes, which can enhance transfection efficiency. The presence of the hydroxyethylamino group may also contribute to its ability to interact with negatively charged cellular membranes, promoting cellular uptake.
Case Studies and Research Findings
- Transfection Efficiency : In a study evaluating various cationic lipids for gene delivery, this compound demonstrated significantly higher transfection rates compared to traditional lipids like DOTAP and Lipofectamine. This was attributed to its unique structure that enhances membrane fusion and nucleic acid encapsulation.
- Cytotoxicity Assessment : A cytotoxicity assay revealed that at concentrations below 5 µg/mL, the compound exhibited low toxicity in various cell lines, including HEK293 and HeLa cells. However, at higher concentrations, significant cytotoxic effects were observed, indicating a dose-dependent response.
- Antimicrobial Activity : Preliminary tests showed that the compound possesses antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
